2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
Description
The compound 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a heterocyclic molecule featuring two 1,3-thiazole rings. The primary thiazole ring (1,3-thiazol-4-ol) is substituted at the 2-position with a methyl group linked to a second thiazole ring. This secondary thiazole is further substituted at the 4-position with a 3-bromo-2-thienyl group, a brominated thiophene derivative.
Properties
IUPAC Name |
2-[[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2OS3/c12-6-1-2-16-11(6)7-4-17-9(13-7)3-10-14-8(15)5-18-10/h1-2,4-5,15H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGKBNINFIYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=CSC(=N2)CC3=NC(=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-bromo-2-thiophene with thioamides under controlled conditions to form the thiazole ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Estimated based on structural formula.
Substituent Analysis :
- Bromothienyl vs. Halogenated Aromatics : The 3-bromo-2-thienyl group in the target compound introduces both steric hindrance and electron-withdrawing effects, which may influence binding to biological targets or catalytic sites. In contrast, dichlorophenyl (in ) provides stronger electronegativity but less conjugation compared to thiophene.
- Hydroxyl vs. Amine/Pyridine : The -OH group in the target compound increases hydrophilicity and acidity (pKa ~8–10 for thiazole-OH), whereas the amine (-NH2) in offers basicity, and pyridine in contributes to π-π interactions in molecular recognition.
Comparative Reactivity :
Table 2: Comparative Bioactivity and Solubility
Key Observations :
- Thiazole derivatives with halogenated aromatic groups (e.g., bromophenyl, bromothienyl) often exhibit enhanced bioactivity due to improved target binding and metabolic stability .
- The hydroxyl group in the target compound may limit blood-brain barrier penetration compared to lipophilic analogs like .
Biological Activity
2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a complex structure that includes a thiazole ring system, which is known for its significant pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is identified by the IUPAC name 2-{[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol and has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇BrN₂OS₃ |
| CAS Number | 860785-66-6 |
| Molecular Weight | 320.25 g/mol |
The biological activity of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can be attributed to its ability to interact with specific molecular targets in biological systems. The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can affect cellular signaling pathways by modulating receptor activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 7.8 | 15.6 |
| Pseudomonas aeruginosa | 31.25 | 62.5 |
These findings suggest that the compound is significantly more effective than traditional antibiotics such as oxytetracycline, particularly against Gram-negative bacteria .
Anticancer Potential
In addition to its antimicrobial properties, 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has been investigated for its anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
A notable study explored the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exhibited potent cytotoxic effects against human breast cancer cells (MCF7) and colon cancer cells (HT29). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
